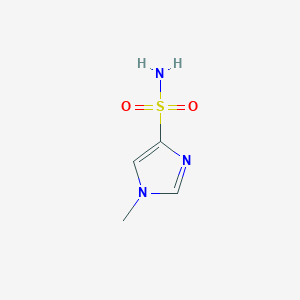

1-Methylimidazole-4-sulfonamide

Overview

Description

1-Methylimidazole-4-sulfonamide is a compound with the molecular formula C4H7N3O2S and a molecular weight of 161.18 . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Methylimidazole-4-sulfonamide consists of an imidazole ring substituted at position 1 with a methyl group and at position 4 with a sulfonamide group .Physical And Chemical Properties Analysis

1-Methylimidazole-4-sulfonamide has a molecular weight of 161.18 . The melting point is reported to be 222 °C .Scientific Research Applications

Enhanced Laccase Activity for Degradation of Phenol Compounds

1-Methylimidazole-4-sulfonamide has been utilized in the synthesis of Cu-MIM nanozyme , which exhibits enhanced laccase-like activity. This is particularly important for the fast degradation of phenolic compounds, which are common pollutants. The Cu-MIM nanozyme shows a lower ( K_m ) and a higher ( V_{max} ) compared to natural laccase, indicating its superior efficiency. Its stability in harsh conditions makes it a promising candidate for environmental applications .

Intelligent Detection of Pollutants

The same Cu-MIM nanozyme, thanks to its laccase-like activity, can be used for the sensitive detection of phenolic compounds. A method has been established using this nanozyme for quantitatively detecting phenol concentration through a smartphone, which could revolutionize pollutant detection and environmental protection .

Crystal Formation and Phase Transitions in Zeolitic Frameworks

1-Methylimidazole-4-sulfonamide impacts crystal formation and phase transitions in zeolitic imidazolate frameworks (ZIFs). These frameworks are used for gas storage, separation, and catalysis. The presence of 1-Methylimidazole-4-sulfonamide can influence the crystalline structure and stability, which are critical for the material’s performance in these applications .

Glass Formation in Metal-Organic Frameworks (MOFs)

The compound plays a role in the glass formation of MOFs, which are used for their unique properties in photonics and electronics. Understanding the impact of 1-Methylimidazole-4-sulfonamide on the vitrification process can lead to the development of new materials with tailored properties for advanced technological applications .

Modulation of Metal-Organic Frameworks

As a modulator, 1-Methylimidazole-4-sulfonamide can affect the crystal engineering of MOFs. This is significant for synthesizing MOFs with desired morphologies and functionalities, which can be applied in drug delivery, sensing, and catalysis .

Synthesis of Nanozymes

1-Methylimidazole-4-sulfonamide is involved in the synthesis of nanozymes with laccase-like activity. These nanozymes can be used as catalysts in sustainable chemistry for reactions like phenolic degradation, offering an alternative to natural enzymes that are costly and less stable .

Environmental Monitoring

The compound’s role in the fabrication of nanozymes that can detect phenolic compounds extends to environmental monitoring. Such nanozymes can be integrated into sensors for real-time monitoring of water quality, contributing to the safeguarding of aquatic ecosystems .

Advanced Crystalline Porous Material Engineering

1-Methylimidazole-4-sulfonamide contributes to the engineering of advanced crystalline porous materials. These materials have applications in separation processes and catalysis, where their porosity and surface area play a crucial role in their effectiveness .

Mechanism of Action

Target of Action

1-Methylimidazole-4-sulfonamide, a derivative of 1-Methylimidazole, primarily targets Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . Myoglobin is a protein in muscle cells that binds to oxygen, helping to provide oxygen to muscles. Sensor protein FixL is a heme-based oxygen sensor protein involved in the regulation of nitrogen fixation .

Mode of Action

It is known that sulfonamides, a class of drugs to which this compound belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid, a compound required by bacteria for growth and reproduction .

Biochemical Pathways

Sulfonamides, including 1-Methylimidazole-4-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is necessary for the synthesis of nucleic acid bases, its deficiency leads to inhibition of bacterial growth .

Result of Action

The result of the action of 1-Methylimidazole-4-sulfonamide is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methylimidazole-4-sulfonamide. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these drugs . This can lead to the development of bacterial resistance, reducing the efficacy of the drug . Additionally, physical and chemical factors in the environment can also affect the interaction between the drug and its target .

Safety and Hazards

While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .

properties

IUPAC Name |

1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371677 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylimidazole-4-sulfonamide | |

CAS RN |

111124-90-4 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)